DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis-
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Overview
Description
PD-159206 is a nucleocapsid inhibitor that exhibits good antiviral activity against HIV . It is a compound with the following chemical properties:
Molecular Formula: C26H32N2O6S2
Molecular Weight: 532.67 g/mol
CAS Number: 171744-42-6
Preparation Methods
Industrial Production Methods: Similarly, information regarding industrial-scale production methods for PD-159206 is limited. Industrial processes often involve optimization of synthetic routes, scalability, and cost-effectiveness. Researchers and pharmaceutical companies may have proprietary methods for large-scale synthesis.
Chemical Reactions Analysis
PD-159206 likely undergoes various chemical reactions. While exact details are scarce, we can discuss general reaction types:
Oxidation and Reduction: PD-159206 may participate in redox reactions.
Substitution Reactions: It could undergo substitution reactions, replacing functional groups.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. Further investigation is needed.
Major Products: The products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
PD-159206’s applications extend across scientific fields:
Chemistry: It could serve as a tool compound for studying nucleocapsid interactions.
Biology: Researchers might explore its effects on viral replication and host cell interactions.
Medicine: Investigating its antiviral properties could lead to potential therapeutic applications.
Industry: PD-159206’s use in drug development and antiviral therapies is promising.
Mechanism of Action
The exact mechanism by which PD-159206 exerts its effects remains an active area of research. It likely involves interactions with viral proteins or nucleic acids. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
PD-159206’s uniqueness can be highlighted by comparing it to other compounds with similar properties. Unfortunately, specific similar compounds are not provided in the available information.
Properties
CAS No. |
171744-42-6 |
---|---|
Molecular Formula |
C26H32N2O6S2 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
2-[[2-[[2-[(1-carboxy-2-methylbutyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H32N2O6S2/c1-5-15(3)21(25(31)32)27-23(29)17-11-7-9-13-19(17)35-36-20-14-10-8-12-18(20)24(30)28-22(26(33)34)16(4)6-2/h7-16,21-22H,5-6H2,1-4H3,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
InChI Key |
SUQDXZBTWJQATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
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